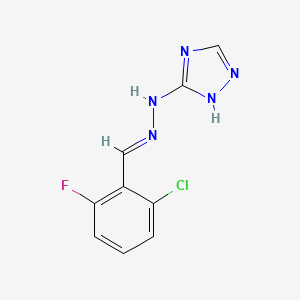
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is a complex organic compound that features a benzaldehyde moiety substituted with chlorine and fluorine atoms, and a hydrazone group attached to a 1H-1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzaldehyde: This intermediate is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of the Hydrazone: The 2-chloro-6-fluorobenzaldehyde is then reacted with 1H-1,2,4-triazol-3-ylhydrazine under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-chloro-6-fluoro-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel polymers and copolymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzoic acid: An oxidation product of the target compound.
2-Chloro-6-fluoro-benzylamine: A reduction product of the target compound.
Uniqueness
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is unique due to the presence of both the triazole ring and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Propiedades
Número CAS |
65789-96-0 |
|---|---|
Fórmula molecular |
C9H7ClFN5 |
Peso molecular |
239.64 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H7ClFN5/c10-7-2-1-3-8(11)6(7)4-13-15-9-12-5-14-16-9/h1-5H,(H2,12,14,15,16)/b13-4+ |
Clave InChI |
MWDBLAHCXVAGDA-YIXHJXPBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=NN2)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=NN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
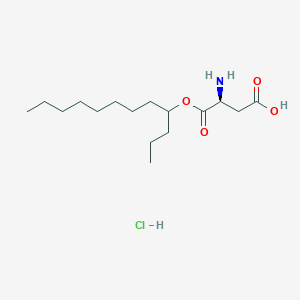
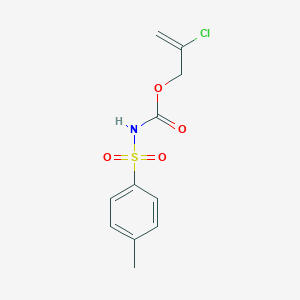

![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)

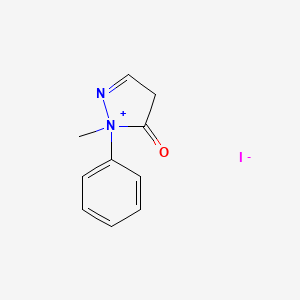
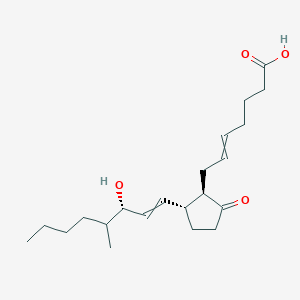

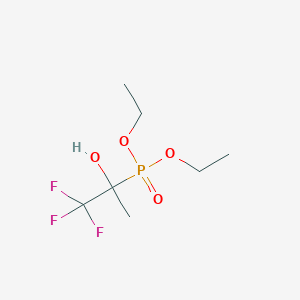
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)

